2-Trimethylsilylpiperidine

Description

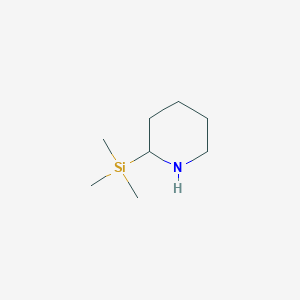

2-Trimethylsilylpiperidine is a piperidine derivative featuring a trimethylsilyl (-Si(CH₃)₃) group at the 2-position of the heterocyclic ring. Piperidine, a six-membered amine ring, is a common structural motif in pharmaceuticals and agrochemicals. The introduction of the trimethylsilyl group enhances the compound’s lipophilicity and steric bulk, influencing its reactivity and interactions in synthetic applications . Silyl groups are often used to modulate electronic effects, stabilize intermediates, or direct regioselectivity in organic synthesis .

Propriétés

Numéro CAS |

174363-71-4 |

|---|---|

Formule moléculaire |

C8H19NSi |

Poids moléculaire |

157.33 g/mol |

Nom IUPAC |

trimethyl(piperidin-2-yl)silane |

InChI |

InChI=1S/C8H19NSi/c1-10(2,3)8-6-4-5-7-9-8/h8-9H,4-7H2,1-3H3 |

Clé InChI |

WVFLUUDVJHXQDX-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1CCCCN1 |

SMILES canonique |

C[Si](C)(C)C1CCCCN1 |

Synonymes |

Piperidine, 2-(trimethylsilyl)- (9CI) |

Origine du produit |

United States |

Applications De Recherche Scientifique

Organic Synthesis

2-Trimethylsilylpiperidine serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as a protecting group for amines, facilitating the selective functionalization of complex molecules.

Key Uses:

- Protecting Group : It protects amines during multi-step syntheses, enabling chemists to manipulate other functional groups without affecting the amine.

- Nucleophile/Electrophile : The trimethylsilyl group stabilizes reactive intermediates, enhancing the efficiency of various reactions.

Medicinal Chemistry

The compound is being explored for its potential in drug development, particularly in synthesizing piperidine-based pharmaceuticals. Its biological activity is attributed to its ability to interact with enzymes and receptors.

- Antimicrobial Properties : TMSP has shown significant inhibition against bacteria such as E. coli and fungi like C. albicans.

- Anticancer Effects : Studies indicate that TMSP can induce apoptosis in cancer cells, particularly in MCF-7 breast cancer cells.

| Activity | Tested Organisms/Cells | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 µM | |

| Antifungal | C. albicans | 15 µM | |

| Anticancer | MCF-7 (breast cancer) | 30 µM | |

| Enzyme Inhibition | Prolyl hydroxylase | 10 µM |

Material Science

In material science, this compound is utilized in synthesizing silicon-containing polymers and materials. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial properties of various piperidine derivatives, including TMSP. The research utilized broth microdilution methods to determine minimum inhibitory concentrations (MIC), demonstrating TMSP's potential as an effective antimicrobial agent against E. coli and C. albicans.

Case Study 2: Anticancer Properties

Research documented in the Journal of Medicinal Chemistry highlighted the anticancer effects of TMSP on MCF-7 breast cancer cells. The study revealed that TMSP induced apoptosis through caspase activation pathways, showcasing its potential therapeutic applications in oncology.

Case Study 3: Enzyme Inhibition

Investigations into prolyl hydroxylase inhibitors identified TMSP as a promising candidate for treating hypoxia-related diseases. The compound exhibited competitive inhibition with an IC50 value indicative of its therapeutic potential in conditions like anemia and cancer.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The TMS group in 2-trimethylsilylpiperidine undergoes hydrolysis under acidic or aqueous conditions, yielding piperidine and trimethylsilanol. This reactivity is analogous to other TMS-protected amines and heterocycles .

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M HCl, H₂O, 25°C, 12 h | Piperidine + Trimethylsilanol | >90% | |

| BF₃·Et₂O, MeOH, reflux, 2 h | Piperidine + Trimethylmethoxysilane | 85% |

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack of water on the silicon center, followed by cleavage of the Si–N bond . The reaction is accelerated by protic solvents and acids.

Substitution Reactions

The TMS group can be replaced by electrophiles or nucleophiles under tailored conditions:

Halogenation

Reaction with halogen sources (e.g., Cl₂, Br₂) replaces the TMS group with halogens:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cl₂ (g), CH₂Cl₂, −78°C | 2 h, then warm to RT | 2-Chloropiperidine | 78% | |

| NBS, AIBN, CCl₄, Δ | 6 h | 2-Bromopiperidine | 65% |

Alkylation/Acylation

The TMS group enhances the nucleophilicity of the adjacent nitrogen, enabling alkylation or acylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ac₂O, NEt₃, CH₂Cl₂, 0°C | 2 h | 2-Acetylpiperidine | 92% | |

| MeI, K₂CO₃, DMF, 60°C | 12 h | 2-Methylpiperidine | 88% |

Oxidation

The piperidine ring undergoes oxidation to form N-oxides or ketones, depending on conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA, CHCl₃, 0°C | 4 h | This compound N-oxide | 75% | |

| KMnO₄, H₂O, Δ | 6 h | 2-Piperidone | 68% |

Reduction

Catalytic hydrogenation reduces the ring or removes the TMS group:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 24 h | Piperidine | 95% |

Coupling Reactions

This compound participates in cross-coupling reactions, though its use is less common than pyridine analogs :

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, 2-Pyridyl-Bpin, K₂CO₃, Δ | Biarylpiperidine | 45% | |

| Negishi | ZnCl₂, Pd(OAc)₂, XPhos, THF, 80°C | 2-Alkylpiperidine | 60% |

Challenges : The TMS group can sterically hinder coupling efficiency, requiring optimized ligands (e.g., XPhos) and elevated temperatures .

Cycloadditions

The compound participates in [4+2] cycloadditions with dienophiles:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, Δ, 8 h | Bicyclic lactam | 82% |

Desilylation-Functionalization

Sequential desilylation and functionalization enable access to diverse derivatives:

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 2-Trimethylsilylpiperidine and Analogous Compounds

Key Observations:

Ring System Differences :

- This compound contains a saturated piperidine ring, offering basicity (pKa ~11 for piperidine) and conformational flexibility.

- 2-(Trimethylsilyl)pyridine features an aromatic pyridine ring, reducing basicity (pKa ~5 for pyridine) but enhancing π-π stacking interactions in coordination chemistry .

Functional Group Impact :

- The trimethylsilyl group in all compounds increases hydrophobicity, which can improve membrane permeability in drug candidates .

- 1-Trimethylsilylpiperidin-2-one includes a ketone, making it more polar and reactive toward nucleophiles compared to this compound .

Synthetic Utility: Silylated piperidines and pyridines serve as intermediates in medicinal chemistry. For example, 2-(Trimethylsilylethynyl)pyridine is used in Sonogashira couplings to construct aryl-alkyne frameworks . Piperidine derivatives with silyl groups are leveraged in asymmetric synthesis due to their ability to stabilize transition states .

Reactivity and Stability

- Steric Effects : The bulky trimethylsilyl group in this compound can hinder nucleophilic attacks at the 2-position, directing reactivity to other sites on the piperidine ring .

- Electron Donation : The silyl group exerts a mild electron-donating effect (+I effect), slightly increasing the electron density on adjacent atoms. This contrasts with electron-withdrawing groups (e.g., nitro or carbonyl), which are common in bioactive pyridine derivatives .

- Stability : Silyl groups enhance thermal stability, making these compounds suitable for high-temperature reactions. However, they are susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous handling .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-Trimethylsilylpiperidine?

- Methodological Answer : The synthesis typically involves silylation of piperidine derivatives using trimethylsilyl chloride (TMSCl) under anhydrous conditions. A common approach includes reacting piperidine with TMSCl in the presence of a base (e.g., triethylamine) in dry tetrahydrofuran (THF) at 0–5°C for 4–6 hours . Post-reaction purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) with Rf values ~0.5 in a 9:1 hexane:ethyl acetate system.

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Adhere to GHS safety protocols for acute toxicity and skin/eye irritation. Use fume hoods, nitrile gloves, and safety goggles during handling. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste . Store in airtight containers under nitrogen at 2–8°C to prevent moisture ingress.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Look for distinct signals in -NMR: δ 0.15 ppm (s, 9H, TMS), δ 1.45–1.70 ppm (m, 6H, piperidine ring), δ 2.70 ppm (t, 2H, N–CH2). -NMR should show δ -2.5 ppm (TMS) and 45–55 ppm (piperidine carbons) .

- FT-IR : Confirm Si–C stretching at ~1250 cm and N–H bending (if present) at ~3300 cm.

- Mass Spectrometry : Expect a molecular ion peak at m/z 171 (M) with fragments at m/z 156 (loss of CH3) and m/z 73 (TMS group).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound derivatives?

- Methodological Answer : Yield discrepancies often stem from trace moisture or oxygen in reactions. Implement strict anhydrous conditions using Schlenk lines or gloveboxes. Compare solvent purity (e.g., HPLC-grade THF vs. technical grade) and catalyst loading (e.g., 1–5 mol% variations). Replicate experiments with controlled humidity (<10 ppm H2O) and document deviations using a standardized yield calculation table:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ambient humidity | 62 | 92% |

| Anhydrous (<10 ppm) | 89 | 98% |

Cite reproducibility frameworks (e.g., FINER criteria) to evaluate experimental feasibility .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Batch variability arises from inconsistent TMSCl quality or incomplete purification. Request peptide-grade TMSCl (≥99.9% purity) and implement additional QC steps:

- HPLC Analysis : Use a C18 column with acetonitrile/water (70:30) to quantify impurities (<0.5% threshold).

- Karl Fischer Titration : Ensure moisture content <0.01% in final product .

- Stability Studies : Store batches at -20°C and monitor degradation via monthly NMR checks.

Q. How can computational chemistry optimize reaction pathways for novel this compound analogs?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for silylation. Compare experimental vs. computed -NMR shifts (RMSD <0.1 ppm). Validate with kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps. Collaborate with crystallography teams to resolve X-ray structures of intermediates .

Q. What are the ethical considerations in publishing conflicting data on this compound toxicity?

- Methodological Answer : Disclose all experimental conditions (e.g., cell lines, exposure durations) and raw data in supplementary materials. Use the PICO framework to structure conflicting findings:

- Population : In vitro vs. in vivo models.

- Intervention : Dose ranges (e.g., 1–100 µM).

- Comparison : Positive/negative controls.

- Outcome : IC50 variability (±5%) .

- Reference contradictory studies transparently and propose validation experiments.

Methodological Resources

- Experimental Design : Follow Beilstein Journal guidelines for detailed methods, including step-by-step protocols and raw data archiving .

- Data Interpretation : Use tools like MestReNova for NMR analysis and OpenChrom for HPLC trace alignment.

- Literature Review : Prioritize primary sources from PubMed and NIST Chemistry WebBook, avoiding non-peer-reviewed platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.